molecular formula C25H25N3O3S2 B2544077 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide CAS No. 1173745-62-4

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide

Cat. No.: B2544077
CAS No.: 1173745-62-4
M. Wt: 479.61
InChI Key: KXPIUGNNOFKGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.

    Final Coupling: The final compound can be obtained by coupling the intermediate products through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols or amines.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its sulfonamide group.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of organic electronic materials.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-methylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide
  • 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-methylthiophene-3-sulfonamide

Uniqueness

The unique combination of the pyrazole, thiophene, and sulfonamide groups in 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide provides distinct chemical properties and biological activities. The presence of the 4-ethylphenyl group enhances its hydrophobic interactions, potentially increasing its binding affinity and specificity compared to similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-5-19-11-13-21(14-12-19)27(4)33(30,31)24-22(20-9-7-6-8-10-20)16-32-23(24)25(29)28-18(3)15-17(2)26-28/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPIUGNNOFKGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.